This particular compound has been identified as a potent and selective inhibitor of blood coagulation factor Xa (FXa). [] FXa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to blood clot formation. [] The inhibition of FXa is a promising target for the development of novel anticoagulants. []
The synthesis of N-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been described in the literature. [] While specific details of the synthetic procedures are not provided in the abstract, the paper suggests that the compound was synthesized through a multi-step process involving the optimization of the heterocyclic core and modifications to enhance its oral bioavailability and pharmacokinetic profile. []
N-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It is classified as a noncovalent inhibitor, meaning it binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. [] This binding event prevents FXa from converting prothrombin to thrombin, thereby inhibiting the coagulation cascade and reducing the risk of blood clot formation. []
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4